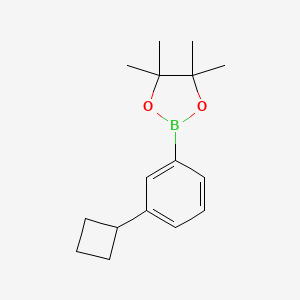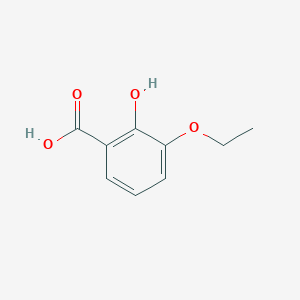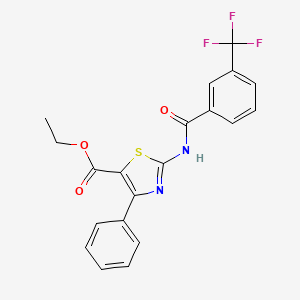![molecular formula C12H18O4 B2365942 {4-[2-(2-Methoxyethoxy)ethoxy]phenyl}methanol CAS No. 392711-13-6](/img/structure/B2365942.png)
{4-[2-(2-Methoxyethoxy)ethoxy]phenyl}methanol
Overview
Description
Scientific Research Applications
Electrosynthesis and Synthetic Applications
- Electrosynthesis Using Fluoride Ion Mediator: The compound has been utilized in electrosynthesis, involving anodic oxidation and nucleophilic substitution, showcasing its utility in synthetic chemistry (Furuta & Fuchigami, 1998).
Pharmaceutical Synthesis
- Synthesis of Antimicrobial Agents: It has been used in the synthesis of novel compounds with significant antibacterial and antifungal activities, highlighting its relevance in pharmaceutical research (Mandala et al., 2013).
Polymer Science
- Electron-Injecting Materials for Polymer LEDs: In polymer science, derivatives of this compound have been used in the synthesis of alcohol-soluble neutral conjugated polymers, which serve as efficient electron-injecting materials for polymer light-emitting diodes (Huang et al., 2009).
Catalysis
- Catalytic Oxidation Property: Dioxomolybdenum(VI) complexes derived from this compound have been evaluated for their catalytic oxidation properties, contributing to the field of catalytic chemistry (Zhu, 2018).
Material Science
- Photochemical Studies: The compound has been studied for its photochemical behavior, contributing to the understanding of photo-reorganization in organic chemistry (Dalal et al., 2017).
Surface Science
- Surface Site Probing in Metal Oxides: It has been used in studies probing the surface sites of metal oxides, specifically in the adsorption and desorption of methanol on ceria nanocrystals, which is vital in understanding surface chemistry (Wu et al., 2012).
Mechanism of Action
While the specific mechanism of action for {4-[2-(2-Methoxyethoxy)ethoxy]phenyl}methanol is not available, a similar compound, Meso-Tetrakis-(3,4,5-tris{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}phenyl)porphyrin (TEG12PH2), has been reported as an ‘omnisoluble’ reference for singlet oxygen (1O2) generation quantum yield (ΦSO) estimation .
Properties
IUPAC Name |
[4-[2-(2-methoxyethoxy)ethoxy]phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O4/c1-14-6-7-15-8-9-16-12-4-2-11(10-13)3-5-12/h2-5,13H,6-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGCDWDXBVVTXJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOC1=CC=C(C=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-propoxybenzenesulfonamide](/img/structure/B2365865.png)


![2-Ethyl-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2365868.png)
![7-(4-bromophenyl)-5-phenyl-N-(pyridin-3-ylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2365869.png)
![N-cyclopentyl-4-(5,7-dimethylbenzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2365870.png)

![7-chloro-3-((4-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2365873.png)
![7-(4-Benzylpiperazin-1-yl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine](/img/structure/B2365874.png)
![2-(2-(3-Nitrophenyl)vinyl)benzo[D]1,3-oxazin-4-one](/img/structure/B2365875.png)
![2-(5-(1,2-dithiolan-3-yl)pentanoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2365876.png)

